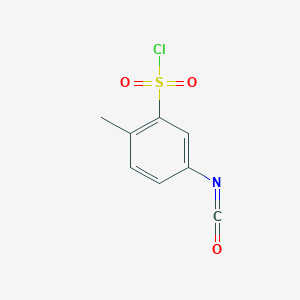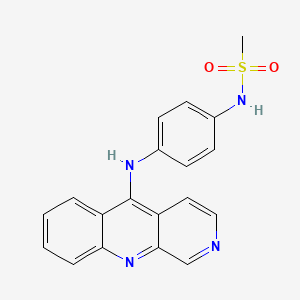
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a methanesulfonamide group attached to a phenyl ring that is further connected to a benzo(b)(1,7)naphthyridine moiety. The compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-amino-3-(4-phenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with active methylene group-containing compounds or different aliphatic ketones by refluxing in ethanol in the presence of a base such as potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or naphthyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain kinases or proteases involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- can be compared with other similar compounds, such as:
1,6-Naphthyridines: These compounds share a similar naphthyridine core but differ in their substitution patterns and biological activities.
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the naphthyridine ring, leading to distinct chemical and biological properties.
Benzo[c][1,7]naphthyridines: These compounds have a fused benzo ring, which can alter their reactivity and applications.
The uniqueness of Methanesulfonamide, N-(4-(benzo(b)(1,7)naphthyridin-5-ylamino)phenyl)- lies in its specific substitution pattern and the presence of the methanesulfonamide group, which can impart unique chemical and biological properties.
Propriétés
Numéro CAS |
72738-92-2 |
|---|---|
Formule moléculaire |
C19H16N4O2S |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
N-[4-(benzo[b][1,7]naphthyridin-5-ylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H16N4O2S/c1-26(24,25)23-14-8-6-13(7-9-14)21-19-15-4-2-3-5-17(15)22-18-12-20-11-10-16(18)19/h2-12,23H,1H3,(H,21,22) |
Clé InChI |
JMHPKRCWQJFXNS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CN=CC3=NC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



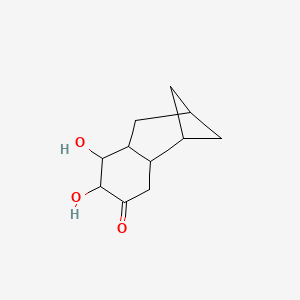
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
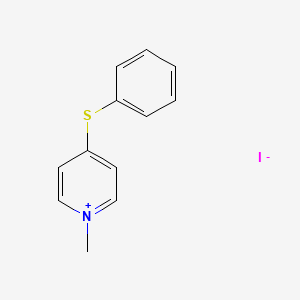
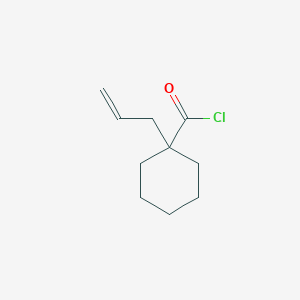
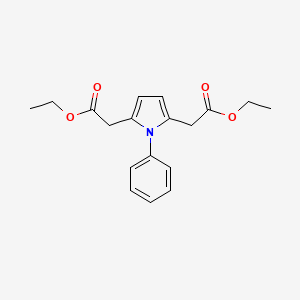
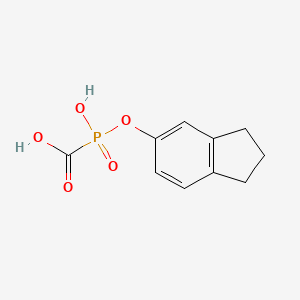
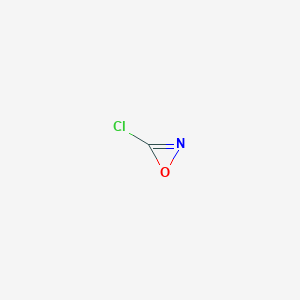
![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)

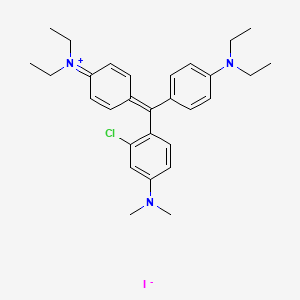
![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)

